molecular formula C7H5Br2FO B3042076 2,4-Dibromo-6-fluorobenzyl alcohol CAS No. 497181-22-3

2,4-Dibromo-6-fluorobenzyl alcohol

Cat. No.: B3042076
CAS No.: 497181-22-3
M. Wt: 283.92 g/mol
InChI Key: RRQJXMYJDDHRFT-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluorobenzyl alcohol is a chemical compound with the CAS Number: 497181-22-3 . It has a molecular weight of 283.92 .

Scientific Research Applications

Eco-Friendly Synthesis

  • The synthesis of halo-substituted benzyl alcohols, including 2,4-Dibromo-6-fluorobenzyl alcohol, can be achieved through eco-friendly methods. Biotransformation using Baker’s Yeast in glycerol-water mixtures has been reported as an effective approach for synthesizing these compounds, which are then characterized using spectroscopic techniques (Saharan & Joshi, 2016).

Metabolic Fate Study

  • Research has explored the metabolic fate of fluorobenzyl alcohols, including variants similar to this compound. The major metabolites detected correspond to glycine conjugates, with a small proportion being N-acetylcysteinyl conjugate. These findings suggest a complex metabolic pathway for such substances (Blackledge, Nicholson, & Wilson, 2003).

Protection of Hydroxyl Groups

  • In carbohydrate chemistry, halo-substituted benzyl alcohol derivatives, similar to this compound, have been used for protecting hydroxyl groups. This involves synthesizing and applying protective groups in a controlled and reversible manner, which is crucial for complex organic syntheses (Spjut, Qian, & Elofsson, 2010).

Reaction Studies

  • The reaction behavior of halo-substituted benzyl alcohols under various conditions is a significant area of study. For example, research on the bromination of benzyl alcohol derivatives provides insights into the chemical reactivity and product formation under different conditions, offering a deeper understanding of the chemical properties of such compounds (Nakatani et al., 1984).

Chemical Ecology and Bromophenols

  • Bromophenols, chemically related to this compound, have been studied in the context of chemical ecology. For example, research on bromophenols from red algae highlights the natural occurrence and potential ecological roles of these compounds, which could have implications for understanding the broader ecological impact of halo-substituted benzyl alcohols (Craigie & Gruenig, 1967).

Mechanism of Action

Mode of Action

Benzylic compounds are known to undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-6-fluorobenzyl alcohol . Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interactions with its targets.

Properties

IUPAC Name

(2,4-dibromo-6-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQJXMYJDDHRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CO)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292881
Record name 2,4-Dibromo-6-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497181-22-3
Record name 2,4-Dibromo-6-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497181-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-6-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dibromo-6-fluorobenzyl alcohol
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2,4-Dibromo-6-fluorobenzyl alcohol
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Reactant of Route 5
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Reactant of Route 6
2,4-Dibromo-6-fluorobenzyl alcohol

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